2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide
Overview
Description
2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxyethyl moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with peripheral sensory trigeminal nerves .
Mode of Action
Based on its structural similarity to other compounds, it may involve interactions with the benzylic position . This could involve processes such as free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
Compounds with similar structures have been reported to affect the production of neurotransmitters, specifically a calcitonin gene-related peptide (cgrp) receptor antagonist .
Result of Action
Compounds with similar structures have been reported to have an antagonistic effect on cgrp receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide typically involves the reaction of 2-chloroacetamide with 2-[3-(trifluoromethyl)phenoxy]ethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include maintaining the temperature at around room temperature and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, with reaction conditions typically involving a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted amides or thioamides.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Agrochemicals: The compound is studied for its potential use as a herbicide or pesticide due to its unique chemical properties.
Material Science: It is explored for its potential use in the development of advanced materials with specific chemical functionalities.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide
- 2-chloro-N-{2-[3-(difluoromethyl)phenoxy]ethyl}acetamide
- 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]propyl}acetamide
Uniqueness
2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide is unique due to the specific positioning of the trifluoromethyl group on the phenoxyethyl moiety, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2-chloro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO2/c12-7-10(17)16-4-5-18-9-3-1-2-8(6-9)11(13,14)15/h1-3,6H,4-5,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQQFVVYQKQWQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNC(=O)CCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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